(R)-(-)-1-Methoxy-2-propanol
Overview
Description
®-(-)-1-Methoxy-2-propanol, also known as ®-1-methoxypropan-2-ol, is a chiral secondary alcohol with the molecular formula C4H10O2. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound is notable for its optical activity, with a specific rotation of -22° (20°C, c=10, CHCl3) .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-1-Methoxy-2-propanol can be synthesized through the hydrolysis of ®-1-methoxy-2-propyl-acetate in the presence of Candida antarctica lipase B . This enzymatic reaction is highly specific and yields the desired chiral alcohol with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(-)-1-Methoxy-2-propanol typically involves the catalytic hydrogenation of propylene oxide in the presence of methanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-Methoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to ®-1-methoxy-2-propanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-methoxy-2-propanone.
Reduction: ®-1-methoxy-2-propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-(-)-1-Methoxy-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of chiral intermediates for pharmaceuticals.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of coatings, inks, and cleaning agents
Mechanism of Action
The mechanism of action of ®-(-)-1-Methoxy-2-propanol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution and reaction of other compounds. In enzymatic reactions, it acts as a substrate for specific enzymes, leading to the formation of chiral products. The compound’s optical activity is due to its chiral center, which interacts differently with polarized light .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-Methoxy-2-propanol: The enantiomer of ®-(-)-1-Methoxy-2-propanol, with similar chemical properties but opposite optical rotation.
1-Methoxy-2-propanol: The racemic mixture of both enantiomers.
Methoxyacetone: A structurally similar compound with different functional groups.
Uniqueness
®-(-)-1-Methoxy-2-propanol is unique due to its high enantiomeric purity and specific optical rotation. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .
Biological Activity
(R)-(-)-1-Methoxy-2-propanol, also known as 1-methoxy-2-propanol (M2P), is a chiral secondary alcohol with significant industrial applications and biological relevance. This article explores its biological activity, including its metabolism, toxicity, and potential therapeutic uses, supported by diverse research findings and data tables.
- Molecular Formula : CHO
- Molecular Weight : 90.12 g/mol
- Density : 0.921 g/mL at 20 °C
- SMILES Notation : COCC@@HO
- InChI Key : ARXJGSRGQADJSQ-SCSAIBSYSA-N
This compound is synthesized primarily through the hydrolysis of (R)-1-methoxy-2-propyl acetate, often using enzymes such as Candida antarctica lipase B .
Metabolism and Pharmacokinetics
Studies indicate that this compound is rapidly absorbed and metabolized in vivo. A human volunteer study demonstrated that exposure to 100 ppm of M2P resulted in significant urinary excretion, with peak concentrations of free M2P reaching up to 110 μmol/L post-exposure . The compound exhibits a half-life of less than 2.6 hours, indicating quick clearance from the body.
Toxicity Studies
Toxicological assessments reveal that M2P has a relatively low toxicity profile compared to other glycol ethers:
- Inhalation Toxicity : In studies involving rats, inhalation exposure at concentrations of 300 ppm showed minimal effects, with a NOAEL (No Observed Adverse Effect Level) established at this concentration for males .
- Reproductive and Developmental Toxicity : No significant adverse effects were observed in reproductive parameters during developmental studies at various doses, with a NOAEL of 1,000 mg/kg bw/day identified for reproductive toxicity .
The compound is classified as a flammable liquid and poses certain hazards, necessitating careful handling .
Therapeutic Potential
This compound is being investigated for its potential therapeutic applications:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a reactant in the synthesis of glucokinase activators and phosphodiesterase enzyme inhibitors, which may have implications in treating metabolic disorders .
- Chiral Synthesis : Its chiral nature makes it valuable in asymmetric synthesis processes, particularly in creating compounds with specific biological activities .
Case Studies and Research Findings
Several studies have highlighted the biological activity of M2P:
- Biological Monitoring Study : A study conducted on six volunteers showed that M2P is rapidly excreted through urine after exposure, supporting its use as an occupational monitoring biomarker for glycol ether exposure .
- Toxicological Assessment : Long-term inhalation studies in rodents indicated no significant carcinogenic risk associated with M2P exposure at established NOAELs .
- Metabolic Pathway Analysis : Research indicates that M2P undergoes extensive hydrolysis to form metabolites such as propylene glycol and its conjugates, emphasizing the importance of understanding its metabolic pathways for safety evaluations .
Summary Table of Biological Activity
Parameter | Finding |
---|---|
Molecular Weight | 90.12 g/mol |
Density | 0.921 g/mL at 20 °C |
Half-life | < 2.6 hours |
Inhalation NOAEL | 300 ppm (male rats) |
Reproductive NOAEL | 1,000 mg/kg bw/day |
Excretion | Rapid urinary elimination |
Properties
IUPAC Name |
(2R)-1-methoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJGSRGQADJSQ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-22-9 | |
Record name | (R)-(-)-1-Methoxy-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-(-)-1-Methoxy-2-propanol involved in the chiral resolution process described in the paper?
A1: The paper discusses a novel method for chiral resolution that involves the enzymatic transesterification of racemic mixtures. While this compound is not the primary focus of the research, it is produced as one of the desired enantiopure products in the model reaction. The reaction utilizes a lipase enzyme to selectively transesterify (R,S)-1-n-butoxy-2-propanol with (R,S)-1-methoxy-2-acetoxypropane. This process yields (R)-1-n-butoxy-2-acetoxypropane and This compound, separating the desired enantiomers from the racemic starting materials. []
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